N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F6N2O4/c21-11-1-3-13(15(22)7-11)17(31)29-5-6-30-18(32)14-8-12(33-9-19(23,24)25)2-4-16(14)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCSISAPLLIADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Aminoethylation: The dichlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2,4-dichlorobenzoyl)ethylenediamine.
Introduction of Trifluoroethoxy Groups: The final step involves the reaction of N-(2,4-dichlorobenzoyl)ethylenediamine with 2,5-dihydroxybenzamide in the presence of trifluoroethanol and a suitable catalyst to introduce the trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
Research indicates that N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating diseases like diabetes and certain cancers.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells. It has shown promising results in inhibiting the growth of several cancer cell lines.
- Antimicrobial Activity : There is evidence indicating that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
Enzyme Inhibition Studies
In a recent study focusing on enzyme inhibition, this compound was evaluated against various target enzymes. The results are summarized in the following table:
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Alpha-glucosidase | 15.0 | Competitive inhibition |
| Acetylcholinesterase | 12.5 | Non-competitive inhibition |
These findings indicate the compound's potential utility in managing conditions like Type 2 diabetes through enzyme modulation.
Anticancer Studies
Numerous studies have explored the anticancer effects of this compound across different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.0 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 8.0 | Enzyme inhibition |
The data suggest that the compound effectively inhibits cell proliferation and induces cell death in various cancer types.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 10 µM through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence of G1 phase cell cycle arrest.
- HeLa Cell Line Study : Showed an IC50 value of 8 µM with enzyme inhibition contributing to reduced cancer cell viability.
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological studies are necessary to establish its safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzoyl and trifluoroethoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Abbreviations : TFE = 2,2,2-trifluoroethoxy.
Pharmacological and Physicochemical Comparisons
- Electron-Withdrawing Effects : The 2,2,2-trifluoroethoxy groups in all analogues stabilize the aromatic ring and enhance resistance to oxidative metabolism .
- Biological Targets: Flecainide and NU-FL target cardiac sodium channels, while thiazolidinone derivatives (e.g., 5a-k) exhibit broader activity, including antimicrobial effects .
Impurity Profiles
- Flecainide-Related Impurities : Include pyridylmethyl intermediates (e.g., N-(2-pyridylmethyl)-2,5-bis(2,2,2-TFE)benzamide) and piperidine variants formed during incomplete hydrogenation or side reactions .
- Target Compound Impurities : Likely involve ethylamine-linked byproducts (e.g., unsubstituted benzamides or dichlorobenzoyl hydrolysis products), necessitating stringent process controls .
Biological Activity
N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a dichlorobenzoyl moiety and two trifluoroethoxy groups, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H16Cl2F6N2O4
- Molar Mass : 533.25 g/mol
- CAS Number : 338404-47-0
| Property | Value |
|---|---|
| Molecular Formula | C20H16Cl2F6N2O4 |
| Molar Mass | 533.25 g/mol |
| CAS Number | 338404-47-0 |
The biological activity of this compound has been linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy.
HDAC Inhibition
Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis. The compound's structural features may enhance its binding affinity to HDAC enzymes.
In Vitro Studies
In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HepG2: 1.30 µM
- MCF-7: 5.00 µM
- A549: 3.50 µM
These results indicate that this compound exhibits potent antiproliferative activity across different cancer types.
In Vivo Studies
Animal model studies have further elucidated the compound's efficacy:
- Xenograft Models : Tumor growth inhibition (TGI) was observed at approximately 48.89%, comparable to existing treatments like SAHA (suberoylanilide hydroxamic acid).
These findings suggest that the compound could potentially be developed as a therapeutic agent for cancer treatment.
Case Studies
-
Case Study on Hepatocellular Carcinoma :
- A study focused on the effects of the compound on HepG2 cells showed significant induction of apoptosis and G2/M phase cell cycle arrest.
- Combination therapy with taxol enhanced anticancer effects, indicating potential for use in combination regimens.
-
Breast Cancer Model :
- In MCF-7 cells, treatment with the compound resulted in downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- The study highlighted its potential as a novel agent for hormone-resistant breast cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide?
- Answer : Key steps include the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions in dichloromethane at 0°C. Yield optimization (up to 90%) is achieved by precise stoichiometric control of Hünig’s base and post-reaction purification via sequential washes with 10% NaOH, saturated NaCl, and distilled water to remove unreacted amines and byproducts . Thionyl chloride-mediated esterification of precursor acids further enhances intermediate purity .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Answer : Employ nuclear magnetic resonance (NMR) to confirm the benzamide backbone (δ 7.5–8.0 ppm for aromatic protons) and trifluoroethoxy groups (δ 4.5–4.8 ppm for –OCH₂CF₃). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 560.12 [M+H]⁺). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Q. What are the primary process-related impurities, and how are they controlled during synthesis?
- Answer : Major impurities include N-((4-methylpiperidine-2-yl)methyl) and N-(pyridin-2-ylmethyl) derivatives, formed during incomplete coupling or side reactions. Control strategies involve HPLC monitoring (C18 column, acetonitrile/water gradient) with UV detection at 230 nm. Limits are set at ≤0.15% for individual impurities using pharmacopeial guidelines .
Advanced Research Questions
Q. What mechanistic insights explain the formation of N-((4-methylpiperidine-2-yl)methyl) impurity during synthesis?
- Answer : This impurity arises from residual 4-methylpiperidine in the reaction milieu, which competes with the primary amine (e.g., N-aminoethylmorpholine) during nucleophilic acyl substitution. Kinetic studies using LC-MS reveal that higher temperatures (>25°C) favor this side reaction. Mitigation requires strict temperature control (0–5°C) and excess primary amine to suppress competing pathways .
Q. How does the stereochemistry of the piperidine ring influence the compound’s antiarrhythmic activity?
- Answer : The (S)-enantiomer exhibits superior sodium channel (Naₓ1.5) blockade (IC₅₀ = 3.4 µM) compared to the (R)-form due to enhanced binding to domain IV S6 residues. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while patch-clamp assays correlate stereopurity with reduced arrhythmia in Langendorff-perfused heart models .
Q. What in vitro models are suitable for assessing the compound’s metabolic stability and drug-drug interaction potential?
- Answer : Use human liver microsomes (HLMs) with NADPH cofactor to measure intrinsic clearance (CLₜₙₜ). CYP3A4/2D6 inhibition is assessed via fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). LC-MS/MS quantifies metabolites like O-desethyl derivatives, with stability thresholds set at >60% remaining after 1 hour .
Q. How can computational methods predict the compound’s binding affinity for cardiac ion channels?
- Answer : Molecular docking (AutoDock Vina) against Naₓ1.5 (PDB: 6UZ3) identifies key interactions: (1) Trp1531 π-stacking with the benzamide ring, and (2) hydrogen bonding between the trifluoroethoxy oxygen and Arg1622. Free energy perturbation (FEP) calculations refine binding ΔG values, correlating with experimental IC₅₀ data .
Methodological Considerations
Q. What analytical techniques validate the compound’s purity according to pharmacopeial standards?
- Answer : Follow USP/EP guidelines:
- Loss on drying : ≤0.5% after 2 hours at 60°C under vacuum (5 mmHg) .
- Melting range : 146–152°C (differential scanning calorimetry) .
- Assay : HPLC with external standardization (98.0–101.0% purity) .
Q. How are forced degradation studies designed to evaluate stability under stress conditions?
- Answer : Expose the compound to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
